ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that features a piperazine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-ethoxycarbonylthiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is maintained at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation of the thiazole ring could lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-ethoxycarbonylthiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and thiazole moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities .
Properties
Molecular Formula |
C15H23N3O4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-16-13(23-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
YLRXMCILNGOYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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